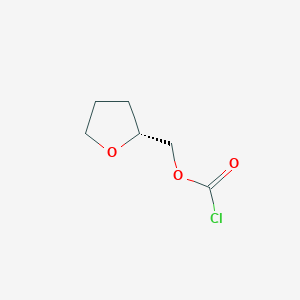amine](/img/structure/B13550916.png)
[4-(4-Bromophenyl)butyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)butylamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)butylamine typically involves the reaction of 4-bromobenzyl bromide with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Bromophenyl)butylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 4-(4-Bromophenyl)butylamine suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-(4-Bromophenyl)pyridine: A compound with a bromophenyl group attached to a pyridine ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound featuring a bromophenyl and a hydroxyphenyl group attached to an isoxazole ring.
Uniqueness
4-(4-Bromophenyl)butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a bromophenyl group with a butyl chain and a methylamine group makes it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3 |
InChI-Schlüssel |
ZMXVNZQLTADZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


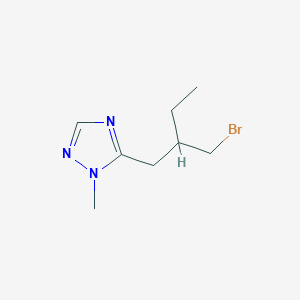
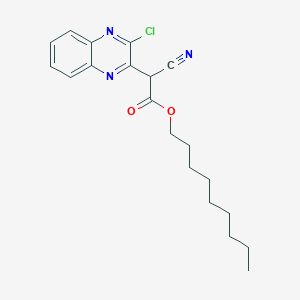
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)

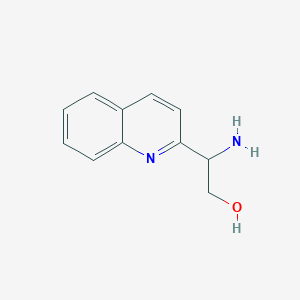


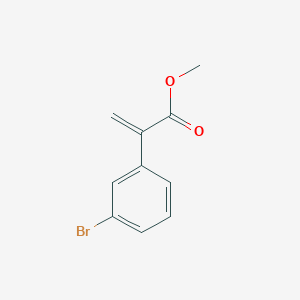
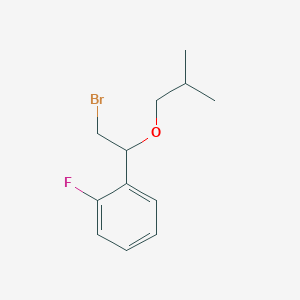
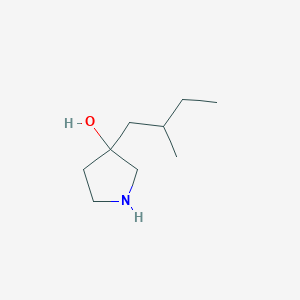

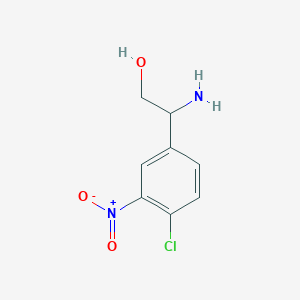
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
